Food orange 2 - 2347-72-0

Food orange 2

Catalog Number: EVT-312381
CAS Number: 2347-72-0
Molecular Formula: C16H10N2Na2O7S2
Molecular Weight: 452.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Orange II is synthesized from sulfanilic acid and β-naphthol through a diazotization reaction. The process involves the formation of a diazonium salt from sulfanilic acid, which is then coupled with β-naphthol to produce the final dye product. This method is widely documented in chemical literature and is a standard procedure in dye synthesis .

Synthesis Analysis

Methods

The synthesis of Orange II typically involves the following steps:

  1. Diazotization: Sulfanilic acid is dissolved in an acidic solution (usually hydrochloric acid) and treated with sodium nitrite to form the diazonium salt.
  2. Coupling: The diazonium salt is then added to a solution of β-naphthol that has been made alkaline with sodium hydroxide. This results in the formation of Orange II as a precipitate.

Technical Details

Sulfanilic Acid+Sodium Nitrite+HClDiazonium Salt\text{Sulfanilic Acid}+\text{Sodium Nitrite}+\text{HCl}\rightarrow \text{Diazonium Salt}
Diazonium Salt+ NaphtholOrange II\text{Diazonium Salt}+\text{ Naphthol}\rightarrow \text{Orange II}
  • Conditions: The reaction typically requires low temperatures (0-5 °C) to prevent decomposition of the diazonium salt during synthesis .
Molecular Structure Analysis

Structure

The molecular formula of Orange II is C_{16}H_{11}N_{2}NaO_{4}S. Its structure features an azo group linking two aromatic rings:

  • Chemical Structure:
Structure C6H4 N N C6H4 SO3Na \text{Structure }\text{C}_{6}\text{H}_{4}\text{ N N }\text{C}_{6}\text{H}_{4}\text{ SO}_{3}\text{Na }

This structure contributes to its color properties and solubility characteristics.

Data

  • Molecular Weight: 350.36 g/mol
  • Solubility: Soluble in water, making it suitable for various applications in aqueous solutions.
Chemical Reactions Analysis

Reactions

Orange II can undergo various chemical reactions typical of azo compounds, including:

  1. Reduction: Azo dyes can be reduced to amines under certain conditions, which may affect their color and properties.
  2. Hydrolysis: In alkaline conditions, Orange II can hydrolyze, leading to the release of aromatic amines.

Technical Details

These reactions are significant as they can influence both the stability and safety of the dye when used in food products or textiles.

Mechanism of Action

Process

The mechanism by which Orange II imparts color involves light absorption due to its conjugated double bond system formed by the azo linkage. When light hits the dye, certain wavelengths are absorbed while others are reflected, resulting in the characteristic orange color.

Data

  • Absorption Spectrum: The maximum absorption wavelength (λ_max) for Orange II typically occurs around 480 nm, which corresponds to its vibrant orange color .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Orange II appears as a dark orange powder.
  • Melting Point: Approximately 200 °C.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and heat.
  • pH Sensitivity: The color intensity can vary with pH; it is more stable at neutral pH levels.
Applications

Scientific Uses

Orange II has several applications across different fields:

Introduction to Food Orange 2

Definition and Chemical Classification of Food Orange 2

Food Orange 2 is scientifically identified as a synthetic organic dye belonging to the azo compound class, characterized by the presence of one or more nitrogen-nitrogen double bonds (-N=N-) connecting aromatic ring systems. Its molecular formula is C₁₆H₁₀N₂Na₂O₇S₂, indicating a disodium salt structure with sulfonate functional groups that enhance water solubility [1]. The compound is cataloged under Chemical Abstracts Service (CAS) Registry Number 1718-34-9 and PubChem CID 16868 [1].

Structurally, Food Orange 2 features:

  • Naphthalene-derived backbone: Provides chromophore properties
  • Sulfonate groups (-SO₃Na): Impart hydrophilicity for food matrix integration
  • Azo bridge: Creates the conjugated electron system responsible for orange hue absorption

Regulatory documents classify it as a "straight color" – a color additive not chemically reacted with other substances [3] [4]. This distinguishes it from "lakes" (insoluble pigments formed by precipitating dyes onto substrates) and "mixtures" (combinations of multiple color additives) [3]. The FDA categorizes such synthetic dyes under the FD&C (Food, Drugs, and Cosmetics) designation system, though Food Orange 2 lacks contemporary FD&C approval [3] [4].

Table 1: Chemical Identifiers for Food Orange 2

Identifier TypeDesignation
Systematic NameDisodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate
Molecular FormulaC₁₆H₁₀N₂Na₂O₇S₂
CAS Registry Number1718-34-9
PubChem CID16868
Color Index (CI)15970 (historical)

Historical Context and Industrial Adoption

Food Orange 2 emerged during the early synthetic dye revolution initiated by William Henry Perkin’s 1856 discovery of mauveine. Early food colorants frequently contained poisonous metals (arsenic, mercury, copper), driving demand for safer alternatives. Coal-tar derivatives – initially termed "coal-tar colors" despite later petroleum-based synthesis – filled this niche [2] [3].

The Pure Food and Drugs Act of 1906 established the first U.S. regulatory framework for color additives. The USDA’s initial 1907 Food Inspection Decision 76 approved seven synthetic colors, with subsequent expansions bringing the list to 15 permitted dyes by 1931 [3]. Food Orange 2 entered commercial use during this period, primarily targeting confections, baked goods, and snack products requiring vibrant orange hues.

A pivotal event occurred in 1950 when children became ill after consuming Halloween candy containing FD&C Orange No. 1 (a different dye from Food Orange 2). This triggered FDA reevaluation of all orange dyes, culminating in Orange No. 1’s prohibition [2] [3]. Though not directly implicated, Food Orange 2 faced heightened scrutiny during this period. By the 1960s, only seven synthetic dyes remained FDA-approved for foods, with Food Orange 2 notably absent from this list due to emerging safety concerns [2] [7].

Industrial adoption declined further when the 1970s ban on the carcinogenic Red #2 intensified regulatory pressure on azo dyes generally. Unlike Citrus Red 2 (limited to orange peel coloring at ≤2 ppm) [5] [7], Food Orange 2 lost its commercial footing in food applications, though it persists in non-food industrial coloration [2] [3].

Regulatory Status in Global Food Additive Frameworks

United States

The FDA classifies Food Orange 2 as not permanently listed under current regulations. It falls under the Color Additive Amendments of 1960, which mandated safety reassessments for approximately 200 provisionally listed colorants [3] [4]. The Delaney Clause (embedded in Section 721(c) of the FD&C Act) prohibits approval of any color additive shown to induce cancer in humans or animals [3]. While no explicit carcinogenicity ruling for Food Orange 2 appears in available documents, its absence from 21 CFR Parts 73, 74, or 82 (listing permitted color additives) indicates non-approval for food use [4]. The FDA requires batch certification for synthetic dyes, a process involving:

  • Manufacturer submission of batch samples
  • FDA laboratory analysis (≥10 parameters including purity and heavy metals)
  • Certification issuance if specifications are met [4]

European Union

EU regulations prohibit Food Orange 2 in food products under Regulation (EC) No 1333/2008. The EU’s stricter "precautionary principle" has eliminated numerous synthetic dyes permitted elsewhere. Annex II of this regulation establishes a "Union list" of approved additives, excluding Food Orange 2 [8]. Since 2010, the Southampton Six study has driven EU mandates for warning labels on foods containing certain synthetic dyes (though mainly targeting azos like Red 40 and Yellow 5) [2].

Other Jurisdictions

  • Saudi Arabia: The Saudi Food and Drug Authority (SFDA) maintains a restrictive "positive list" of additives. Food Orange 2 does not appear in their publicly accessible "Additives Permitted for Use in Food Stuffs" registry [6].
  • International Bodies: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has not established an Acceptable Daily Intake (ADI) for Food Orange 2, indicating insufficient safety evidence for international harmonization [7].

Table 2: Global Regulatory Status of Food Orange 2

RegionGoverning BodyStatusKey Regulatory Instrument
United StatesFDANot approved for food useFD&C Act, 21 CFR §70-82
European UnionEFSAProhibitedRegulation (EC) No 1333/2008
Saudi ArabiaSFDANot listed on positive listAdditives Permitted for Use in Food Stuffs
InternationalJECFANo ADI establishedJECFA Monographs

Properties

CAS Number

2347-72-0

Product Name

Food orange 2

IUPAC Name

disodium;6-hydroxy-5-[(3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

Molecular Formula

C16H10N2Na2O7S2

Molecular Weight

452.4 g/mol

InChI

InChI=1S/C16H12N2O7S2.2Na/c19-15-7-4-10-8-13(27(23,24)25)5-6-14(10)16(15)18-17-11-2-1-3-12(9-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

CECHAJXICNIUQL-UHFFFAOYSA-L

SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+]

Synonyms

C.I. 15980
C.I. food orange 2
E 111
E-111
L-orange 1
orange GGN
orange no.1

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+]

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